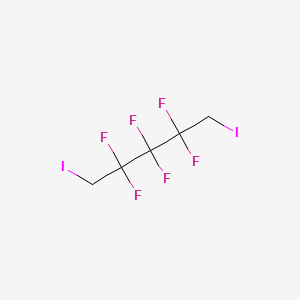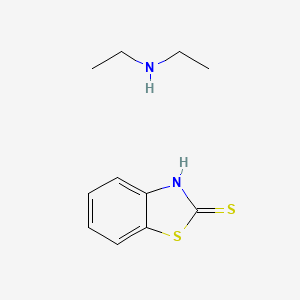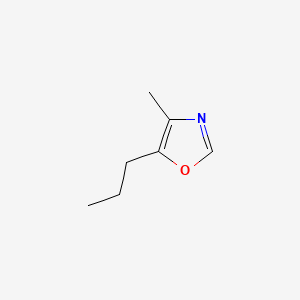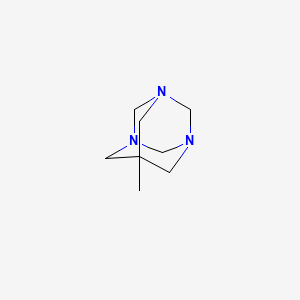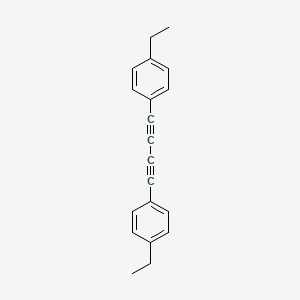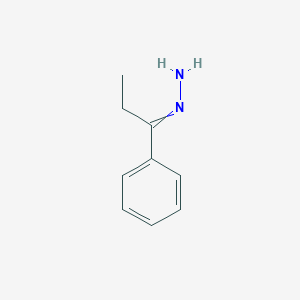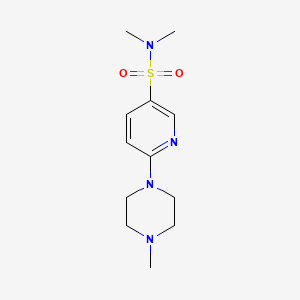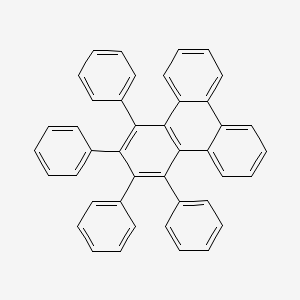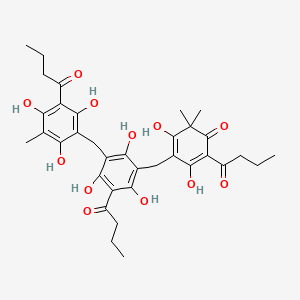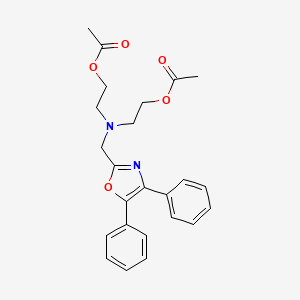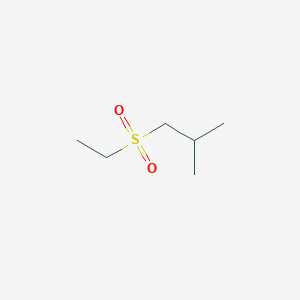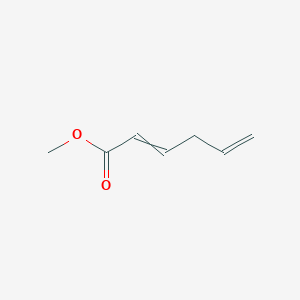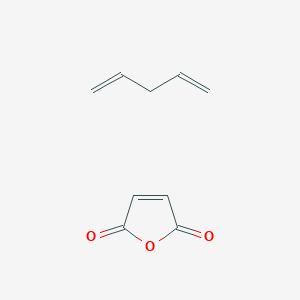
Furan-2,5-dione; penta-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a key component in various chemical reactions and industrial applications due to its versatile chemical structureBoth compounds are important in organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of furfural to 2-furoic acid, followed by decarboxylation . Another method involves the thermal decomposition of pentose-containing materials and cellulosic solids, especially pine wood . The Paal-Knorr synthesis is a notable method for preparing furans, including furan-2,5-dione, through the acid-catalyzed cyclization of 1,4-dicarbonyl compounds .
Penta-1,4-diene is typically produced as a byproduct in the steam cracking of naphtha or gas oil to produce ethylene . It can also be synthesized through the catalytic dehydrogenation of pentane .
Industrial Production Methods
Furan-2,5-dione is industrially produced by the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst . This process is highly efficient and widely used in the chemical industry.
Penta-1,4-diene is obtained as a byproduct in the production of ethylene and other olefins through steam cracking . It is separated and purified using distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Diels-Alder Reaction: Acts as a dienophile in Diels-Alder reactions to form cyclohexene derivatives.
Hydrolysis: Hydrolyzes to form maleic acid.
Esterification: Reacts with alcohols to form esters.
Penta-1,4-diene undergoes:
Polymerization: Can be polymerized to form poly(piperylene).
Hydrogenation: Can be hydrogenated to form pentane.
Addition Reactions: Reacts with halogens and hydrogen halides.
Common Reagents and Conditions
Furan-2,5-dione: Common reagents include dienes for Diels-Alder reactions, water for hydrolysis, and alcohols for esterification.
Penta-1,4-diene: Common reagents include hydrogen for hydrogenation and halogens for addition reactions.
Major Products
Furan-2,5-dione: Major products include cyclohexene derivatives, maleic acid, and esters.
Penta-1,4-diene: Major products include poly(piperylene), pentane, and halogenated derivatives.
Scientific Research Applications
Furan-2,5-dione is used in various scientific research applications:
Chemistry: Used as a dienophile in Diels-Alder reactions and as a precursor for synthesizing other compounds.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Used in the production of resins, coatings, and adhesives.
Penta-1,4-diene is used in:
Polymer Chemistry: Used as a monomer for producing polymers.
Organic Synthesis: Used as a starting material for synthesizing various organic compounds.
Mechanism of Action
Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electron-deficient dienophile in Diels-Alder reactions, forming stable adducts with dienes . The hydrolysis of furan-2,5-dione to maleic acid involves the addition of water to the anhydride, breaking the cyclic structure and forming two carboxylic acid groups .
Penta-1,4-diene undergoes addition reactions through its double bonds, forming various addition products . Its polymerization involves the formation of long-chain polymers through the reaction of its double bonds .
Comparison with Similar Compounds
Similar Compounds
Furan: A five-membered aromatic ring with four carbon atoms and one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom instead of oxygen.
Pyrrole: Similar to furan but with a nitrogen atom instead of oxygen.
Uniqueness
Furan-2,5-dione is unique due to its highly reactive double bond and carbonyl groups, making it a versatile compound in various chemical reactions . Penta-1,4-diene is unique due to its two double bonds, allowing it to undergo polymerization and addition reactions .
Properties
CAS No. |
28931-41-1 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
furan-2,5-dione;penta-1,4-diene |
InChI |
InChI=1S/C5H8.C4H2O3/c1-3-5-4-2;5-3-1-2-4(6)7-3/h3-4H,1-2,5H2;1-2H |
InChI Key |
JJPOAZNOQHSMGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=C.C1=CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


